molecular formula C23H23N3O2 B12508861 5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

5-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one

Cat. No.: B12508861
M. Wt: 373.4 g/mol
InChI Key: NMLDCOIFNRHQLT-UHFFFAOYSA-N
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Description

5-[4-(diphenylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that features a piperazine ring with a benzhydryl (diphenylmethyl) group bound to one of the nitrogens. This compound is a derivative of piperazine and is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(diphenylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(diphenylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-[4-(diphenylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(diphenylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The benzhydryl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)piperazine: A similar compound with a piperazine ring and a benzhydryl group.

    Cinnarizine: Contains a piperazine ring and is used as an antihistamine and calcium channel blocker.

    Aripiprazole: An antipsychotic drug with a piperazine moiety.

Uniqueness

5-[4-(diphenylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its specific combination of a piperazine ring with a benzhydryl group and a pyridin-2-one moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

5-(4-benzhydrylpiperazine-1-carbonyl)-1H-pyridin-2-one

InChI

InChI=1S/C23H23N3O2/c27-21-12-11-20(17-24-21)23(28)26-15-13-25(14-16-26)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2,(H,24,27)

InChI Key

NMLDCOIFNRHQLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4

Origin of Product

United States

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